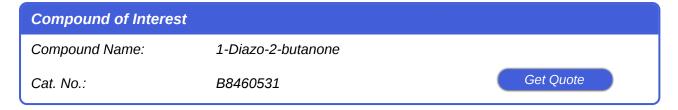


Spectroscopic Data of 1-Diazo-2-butanone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **1-Diazo-2-butanone**, a key building block in organic synthesis. Due to the limited availability of directly published experimental spectra for this specific compound, this guide combines data from analogous compounds, theoretical predictions, and established spectroscopic principles to offer a comprehensive characterization.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **1-Diazo-2-butanone**. These values are derived from the analysis of similar α -diazo ketones and the known effects of the diazo and carbonyl functional groups on NMR and IR spectra. For comparison, experimental data for the related compound, 2-butanone, is also provided.

Table 1: Predicted ¹H NMR Spectroscopic Data for 1-Diazo-2-butanone



Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Notes
CH (diazo)	~ 5.0 - 5.5	Singlet	-	The methine proton of the diazo group is typically found in this region as a sharp singlet.
CH₂	~ 2.3 - 2.7	Quartet	~ 7.4	The methylene protons adjacent to the carbonyl group are deshielded and split by the neighboring methyl protons.
СН₃	~ 1.0 - 1.2	Triplet	~ 7.4	The terminal methyl protons are in a typical alkyl region and are split by the adjacent methylene protons.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-Diazo-2-butanone



Carbon	Predicted Chemical Shift (δ, ppm)	Notes
C=O	~ 190 - 200	The carbonyl carbon of an α-diazo ketone is significantly deshielded.
C=N ₂	~ 45 - 55	The carbon of the diazo group appears in a characteristic upfield region.
CH ₂	~ 35 - 40	The methylene carbon adjacent to the carbonyl group.
СНз	~ 7 - 10	The terminal methyl carbon.

For comparison, the experimental ¹³C NMR chemical shifts for 2-butanone are approximately 209.3 ppm (C=O), 36.9 ppm (CH₂), 29.4 ppm (CH₃ adjacent to C=O), and 7.9 ppm (CH₃ terminal)[1][2][3].

Table 3: Predicted IR Spectroscopic Data for 1-Diazo-2-butanone



Functional Group	Predicted Absorption (cm ⁻¹)	Intensity	Notes
C=N ₂ (stretching)	~ 2100 - 2150	Strong, Sharp	This is a highly characteristic and intense absorption for the diazo functional group.
C=O (stretching)	~ 1630 - 1650	Strong	The carbonyl stretch in α-diazo ketones is shifted to a lower wavenumber due to resonance with the diazo group.
C-H (sp³, stretching)	~ 2900 - 3000	Medium	Typical C-H stretching vibrations of the ethyl group.

For comparison, the characteristic C=O stretching vibration for 2-butanone appears around 1700-1725 cm⁻¹[4][5][6].

Experimental Protocols

While specific experimental protocols for obtaining the spectroscopic data of **1-Diazo-2-butanone** are not readily available, the following are generalized procedures based on the synthesis and characterization of similar α -diazo ketones.

General Protocol for NMR Spectroscopy

- Sample Preparation: A solution of **1-Diazo-2-butanone** (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (0 ppm).
- ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a sufficient number



of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that encompasses the expected chemical shift range.

• ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is typically acquired on the same instrument using a broadband probe. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR compared to ¹H NMR to obtain an adequate signal-to-noise ratio.

General Protocol for IR Spectroscopy

- Sample Preparation: For a liquid sample like 1-Diazo-2-butanone, the IR spectrum can be
 obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).
 Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform or carbon
 tetrachloride) can be prepared and placed in a solution cell.
- Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the salt plates (or the solvent) is first recorded and then automatically subtracted from the sample spectrum. The data is typically collected over the range of 4000-400 cm⁻¹.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an α -diazo ketone like **1-Diazo-2-butanone**.

Caption: Workflow for the synthesis and spectroscopic analysis of **1-Diazo-2-butanone**.

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